N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
CAS No.: 941979-99-3
Cat. No.: VC6486624
Molecular Formula: C19H20N4O3
Molecular Weight: 352.394
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941979-99-3 |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.394 |
| IUPAC Name | N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C19H20N4O3/c24-17-8-1-2-10-23(17)16-7-3-6-15(11-16)22-19(26)18(25)21-13-14-5-4-9-20-12-14/h3-7,9,11-12H,1-2,8,10,13H2,(H,21,25)(H,22,26) |
| Standard InChI Key | KNGUFYXCZFWPFC-UHFFFAOYSA-N |
| SMILES | C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure integrates three key moieties: a 2-oxopiperidine ring, a phenyl group, and a pyridin-3-ylmethyl substituent. The oxalamide backbone (N1,N2-substituted) serves as the central scaffold, with the N1 position occupied by a 3-(2-oxopiperidin-1-yl)phenyl group and the N2 position by a pyridin-3-ylmethyl group. The 2-oxopiperidine moiety introduces a lactam ring, which enhances rigidity and potential hydrogen-bonding interactions with biological targets.
Molecular and Spectroscopic Characteristics
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₃ |
| Molecular Weight | 352.394 g/mol |
| IUPAC Name | N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide |
| CAS Number | 941979-99-3 |
| Topological Polar Surface Area | 98.7 Ų |
The compound’s InChIKey (KNGUF...) and Standard InChI (InChI=1S/C19H20N4O3/c24-17-8-1-2-10-23(17)16-7-3-6-15(11-16)22-19(26)18(25)21-13-14-5-4-9-20-12-14/h3-7,9,11-12H,1-2,8,10,13H2,(H,21,25)(H,22,26)) provide precise stereochemical and connectivity details. Spectroscopic validation includes:
-
¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), oxalamide NH signals (δ 8.5–10 ppm), and piperidinyl CH₂ groups (δ 2.5–3.5 ppm).
-
IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and amide N–H (3300 cm⁻¹).
Synthesis and Optimization
The synthesis involves a multi-step sequence to construct the oxalamide backbone while functionalizing the phenyl and pyridine groups. A representative route includes:
Key Synthetic Steps
-
Piperidinone Functionalization: 2-Piperidone is reacted with 3-iodophenylboronic acid under Suzuki-Miyaura conditions to introduce the phenyl group at the 3-position.
-
Oxalamide Formation: The resulting 3-(2-oxopiperidin-1-yl)aniline is coupled with pyridin-3-ylmethylamine using carbodiimide reagents (e.g., EDC/HOBt) in pyridine or dichloromethane.
-
Purification: Chromatographic techniques (e.g., silica gel) yield the final product with ≥95% purity, as confirmed by HPLC.
Critical parameters include maintaining an inert atmosphere (N₂ or Ar) to prevent oxidation and optimizing reaction temperatures (60–80°C) to minimize byproducts like N-acylurea.
Future Research Directions
-
Target Identification: High-throughput screening against receptor and enzyme libraries could elucidate primary targets.
-
Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to the phenyl ring may enhance metabolic stability.
-
In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models is essential to assess therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume